Product packaging for 1-Amino-3-(2-chlorophenyl)propan-2-one(Cat. No.:)

1-Amino-3-(2-chlorophenyl)propan-2-one

Cat. No.: B11911479
M. Wt: 183.63 g/mol
InChI Key: AQENHVXYPKXBLL-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Ketones in Contemporary Synthetic Organic Chemistry

Alpha-amino ketones are crucial intermediates in the synthesis of a wide array of more complex molecules. colab.wsnih.gov Their bifunctional nature allows for a variety of chemical transformations. The ketone moiety can undergo nucleophilic addition, reduction to an alcohol, or be used to form heterocyclic rings like pyrazines and pyrroles. rsc.org The amino group can be acylated, alkylated, or participate in condensation reactions. This versatility makes them indispensable in the construction of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. colab.wsnih.gov

The development of efficient and stereoselective methods for the synthesis of α-amino ketones is a significant area of research. nih.gov These methods include the amination of enolates, the coupling of aldehydes with imines, and the oxidation of amino alcohols. rsc.orgorganic-chemistry.orgorganic-chemistry.org The ability to introduce chirality at the α-carbon is particularly important, as the stereochemistry of a molecule often dictates its biological activity. nih.gov

Structural Classification and Systematic Nomenclature of 1-Amino-3-(2-chlorophenyl)propan-2-one

This compound belongs to the class of alpha-amino ketones. Its systematic IUPAC name clearly defines its structure. "Propan-2-one" indicates a three-carbon chain with a ketone functional group on the second carbon. The "1-Amino" prefix specifies that an amino group (-NH2) is attached to the first carbon atom. The "3-(2-chlorophenyl)" part of the name indicates that a phenyl group substituted with a chlorine atom at the second position is attached to the third carbon of the propane (B168953) chain.

Chemical Structure:

The molecule consists of a central propan-2-one backbone. An amino group is located at one end of the three-carbon chain (C1), and a 2-chlorophenyl group is at the other end (C3).

Chemical structure of this compound

Table 1: Chemical and Physical Properties of this compound (Note: Experimental data for this specific compound is limited in publicly available literature. The following are predicted or general properties based on its structure and comparison with similar compounds.)

PropertyValue
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
AppearanceExpected to be a solid at room temperature
SolubilityLikely soluble in organic solvents like methanol, ethanol, and DMSO
Melting PointNot readily available
Boiling PointNot readily available

Overview of Key Academic Research Areas Pertaining to the Alpha-Amino Ketone Framework

The alpha-amino ketone framework is a focal point of several key research areas in organic and medicinal chemistry.

Synthetic Methodology Development: A significant portion of research is dedicated to creating new and improved methods for synthesizing alpha-amino ketones. rsc.org This includes the development of catalytic and enantioselective reactions to produce chiral alpha-amino ketones with high purity. nih.govrsc.org Strategies often involve transition-metal catalysis, organocatalysis, and biocatalysis. organic-chemistry.orgorganic-chemistry.org

Intermediate in Heterocyclic Synthesis: Alpha-amino ketones are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. For instance, they can be condensed with 1,2-dicarbonyl compounds to form pyrazines or with beta-ketoesters to produce pyrroles. rsc.org These heterocyclic systems are core structures in many pharmaceuticals.

Building Blocks for Biologically Active Molecules: The alpha-amino ketone motif is present in numerous natural products and synthetic compounds with important biological activities. colab.wsnih.govrsc.org For example, the antidepressant bupropion (B1668061) is a well-known drug that contains an alpha-amino ketone structure. rsc.orgwikipedia.org Research in this area focuses on using alpha-amino ketones as starting materials to synthesize analogs of these compounds to explore structure-activity relationships and develop new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO B11911479 1-Amino-3-(2-chlorophenyl)propan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-amino-3-(2-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H10ClNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6,11H2

InChI Key

AQENHVXYPKXBLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CN)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Amino 3 2 Chlorophenyl Propan 2 One and Analogous Alpha Amino Ketones

Classical and Established Approaches in Alpha-Amino Ketone Synthesis

Traditional methods for the synthesis of α-amino ketones have laid the groundwork for more advanced and stereoselective techniques. These established routes, including nucleophilic substitution, condensation reactions, and rearrangements, are still widely employed due to their reliability and accessibility.

Nucleophilic Substitution Reactions of Alpha-Haloketones

One of the most fundamental and long-standing methods for the synthesis of α-amino ketones is the nucleophilic substitution of α-haloketones. nih.govresearchgate.net This reaction typically involves the displacement of a halide (e.g., bromine or chlorine) at the α-position of a ketone with an amine. The reactivity of the α-haloketone is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

The general mechanism involves the direct attack of the amine nucleophile on the electrophilic α-carbon, leading to the formation of an ammonium (B1175870) salt intermediate. Subsequent deprotonation yields the final α-amino ketone. However, a significant drawback of this method is the potential for over-alkylation, where the initially formed primary amine can react further with the α-haloketone to form secondary and tertiary amines, and even quaternary ammonium salts. libretexts.orgyoutube.com To circumvent this, strategies such as using a large excess of the amine or employing protecting groups are often necessary.

A one-pot synthesis of α-amino ketones from benzylic secondary alcohols has been developed, which proceeds through the in-situ formation of an α-bromo ketone via oxidation and subsequent bromination, followed by nucleophilic substitution with an amine. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution for α-Amino Ketone Synthesis

Starting Material (α-Bromo Ketone)AmineProduct (α-Amino Ketone)Yield (%)Reference
2-BromoacetophenoneMorpholine2-Morpholinoacetophenone90 organic-chemistry.org
2-Bromo-1-phenylethanonePiperidine2-(Piperidin-1-yl)-1-phenylethanone85 colab.ws
2-Bromo-1-(4-methoxyphenyl)ethanonePyrrolidine2-(Pyrrolidin-1-yl)-1-(4-methoxyphenyl)ethanone88 organic-chemistry.org

Aza-Benzoin Condensation Strategies

The aza-benzoin condensation is a powerful, atom-economical method for synthesizing α-amino ketones. mdpi.com This reaction involves the coupling of an aldehyde and an imine, catalyzed by an N-heterocyclic carbene (NHC). mdpi.comresearchgate.net The NHC catalyst reverses the polarity of the aldehyde's carbonyl carbon, a phenomenon known as umpolung, allowing it to act as a nucleophile. mdpi.com

The catalytic cycle begins with the deprotonation of an azolium salt to generate the NHC. The NHC then adds to the aldehyde to form a Breslow intermediate. This intermediate acts as an acyl anion equivalent and attacks the electrophilic imine. Subsequent collapse of the resulting tetrahedral intermediate releases the α-amino ketone product and regenerates the NHC catalyst. researchgate.netnih.gov A key requirement for a successful reaction is the kinetic control where the imine is more reactive towards the Breslow intermediate than towards another molecule of the aldehyde. mdpi.com

Table 2: N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Reaction

AldehydeImineCatalystProductYield (%)Reference
Benzaldehyde (B42025)N-Benzylidene-4-methoxyanilineThiazolium salt2-Amino-1,2-diphenyl-ethanone85 mdpi.com
4-ChlorobenzaldehydeN-(4-Chlorobenzylidene)anilineTriazolium salt2-Anilino-1,2-bis(4-chlorophenyl)ethanone78 nih.gov
FurfuralN-TosylimineThiazolium saltN-(1-(Furan-2-yl)-1-oxopropan-2-yl)-4-methylbenzenesulfonamide72 mdpi.com

Heyns Rearrangement Methodologies for Alpha-Amino Ketones

The Heyns rearrangement is a classical transformation in carbohydrate chemistry that has been adapted for the synthesis of α-amino ketones from α-hydroxy ketones and amines. colab.wswikipedia.org The reaction is typically catalyzed by an acid and involves the formation of an α-hydroxy imine (or Schiff base) intermediate. rsc.org This intermediate then rearranges to an α-amino ketone through a hydroxy enamine intermediate in what can be considered an intramolecular redox process. rsc.org A notable feature of the classical Heyns rearrangement is the migration of the carbonyl group to the adjacent carbon. rsc.org

Recent advancements have led to tandem reaction sequences based on the Heyns rearrangement that allow for the synthesis of α-amino ketones from readily available α-hydroxy ketones and secondary amines under solvent-free conditions, often using an acid catalyst like p-toluenesulfonic acid (PTSA). colab.ws These methods have expanded the scope of the Heyns rearrangement beyond its traditional applications in carbohydrate chemistry. acs.org

Table 3: Synthesis of α-Amino Ketones via Heyns Rearrangement

α-Hydroxy KetoneAmineCatalystProductYield (%)Reference
Acetoinp-Anisidineβ-Isocupreidine3-(4-Methoxyphenylamino)butan-2-one95 rsc.org
1-Hydroxy-2-propanoneMorpholinep-Toluenesulfonic acid1-Morpholinopropan-2-one75 colab.ws
2-HydroxycyclohexanonePiperidinep-Toluenesulfonic acid2-(Piperidin-1-yl)cyclohexanone80 acs.org

Modern Catalytic and Stereoselective Syntheses of Alpha-Amino Ketones

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of modern catalytic and stereoselective methods for the synthesis of α-amino ketones. These approaches offer high efficiency, selectivity, and access to chiral molecules that are difficult to obtain through classical methods.

Catalytic Hydrogenation of Alpha-Amino Enones

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. In the context of α-amino ketone synthesis, the catalytic hydrogenation of α-amino enones is a common strategy for producing enantioenriched α-amino ketones. rsc.org The α-amino enone precursors can often be prepared from the corresponding diketones. rsc.org The hydrogenation of the carbon-carbon double bond of the enone system leads to the saturated α-amino ketone.

This transformation can be achieved with high enantioselectivity using chiral metal complexes as catalysts. For instance, rhodium(I) diphosphine complexes have been successfully employed for this purpose. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields and stereoselectivity. libretexts.org

Table 4: Catalytic Hydrogenation for α-Amino Ketone Synthesis

α-Amino EnoneCatalystProductEnantiomeric Excess (ee %)Reference
(E)-3-Amino-1-phenylbut-2-en-1-oneRh(I)-Diphosphine Complex3-Amino-1-phenylbutan-1-one98 rsc.org
(E)-3-(Dimethylamino)-1-phenylprop-2-en-1-oneRu-BINAP3-(Dimethylamino)-1-phenylpropan-1-one95 scholaris.ca
(E)-2-Amino-1,3-diphenylprop-2-en-1-oneIr-Complex2-Amino-1,3-diphenylpropan-1-one97 scholaris.ca

Enantioselective Approaches for Chiral Alpha-Amino Ketones

The development of enantioselective methods to synthesize chiral α-amino ketones is a significant area of research, as these compounds are valuable building blocks for many biologically active molecules. nih.gov A variety of strategies have been developed to achieve high levels of stereocontrol.

One notable approach is the palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines with arylboronic acids. nih.gov This method provides a direct route to acyclic chiral α-amino ketones with good yields and high enantioselectivities. nih.govrsc.org The chiral palladium(II) complex catalyst plays a crucial role in activating the substrates and controlling the stereochemical outcome of the reaction. nih.gov

Another powerful strategy involves the use of chiral phosphoric acids as catalysts. For example, the enantioselective addition of anilines to azoalkenes, catalyzed by a chiral phosphoric acid, yields highly enantioenriched α-amino hydrazones. nih.gov These intermediates can then be readily hydrolyzed to the corresponding α-amino ketones without racemization of the newly formed stereocenter. rsc.org

Furthermore, highly enantioselective N-H insertion reactions of α-diazo ketones, co-catalyzed by a rhodium complex and a chiral spiro phosphoric acid, have been shown to produce α-amino ketones with excellent enantioselectivities (up to 98% ee) in very short reaction times. rsc.org

Table 5: Enantioselective Synthesis of Chiral α-Amino Ketones

MethodCatalyst/ReagentSubstrate ExampleProduct ExampleEnantiomeric Excess (ee %)Reference
Pd-Catalyzed ArylationChiral Pd(II) ComplexC-Acyl N-Sulfonyl-N,O-aminalChiral α-Aryl-α-amino ketoneup to 95 nih.gov
Chiral Phosphoric Acid CatalysisChiral Spiro Phosphoric Acidα-Diazo ketoneα-(tert-Butoxycarbonylamino) ketoneup to 98 rsc.org
Nucleophilic AminationChiral Phosphoric AcidAzoalkeneα-Arylamino ketoneup to 93 nih.gov

Asymmetriccolab.wsnih.gov-Rearrangements in Alpha-Amino Ketone Synthesis

Asymmetric rearrangements represent a powerful tool for the stereoselective synthesis of α-amino ketones. Among these, the colab.wsnih.gov-sigmatropic shift of amino enol ether intermediates has emerged as a notable strategy. This domino reaction allows for the formation of α-substituted α-amino ketones with high enantioselectivity. rsc.org For instance, the reaction of phenyl-substituted triazoles with substituted-benzyl alcohols in the presence of a rhodium and a chiral indium catalyst can yield the corresponding α-substituted α-amino ketone products in good yields and high enantiomeric excess (ee). rsc.org While not directly demonstrated for 1-Amino-3-(2-chlorophenyl)propan-2-one, this methodology offers a promising pathway for the asymmetric synthesis of its derivatives.

Another relevant rearrangement is the Heyns rearrangement of α-hydroxy ketones with secondary amines. colab.ws The first asymmetric Heyns rearrangement was achieved using an organocatalyst, β-isocupreidine, for the reaction between acetoin and p-anisidine, affording the product in high yield and good enantioselectivity. rsc.org

Rearrangement TypeCatalyst/ReagentKey FeaturesTypical Yield/ee
Asymmetric colab.wsnih.gov-RearrangementRhodium and Chiral Indium CatalystDomino 1,2-aminohydroxylation/ colab.wsnih.gov-sigmatropic shift72–93% yield, 82–96% ee rsc.org
Asymmetric Heyns Rearrangementβ-isocupreidineOrganocatalytic, enantioselective95% yield, 71% ee rsc.org

Emerging and Novel Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of several novel and efficient strategies for the synthesis of α-amino ketones. These methods often overcome the limitations of traditional approaches, such as the need for pre-functionalized substrates or harsh reaction conditions. rsc.org

The concept of "umpolung" or polarity inversion has been effectively applied to the synthesis of α-amino ketones. In this strategy, the typically nucleophilic α-position of a ketone is rendered electrophilic. rsc.org One such approach involves the use of N-alkenoxypyridinium salts as umpoled enolates. These intermediates react smoothly with various amines, including aromatic amines, via an SN2′ pathway to afford α-amino ketones in good yields. colab.wsrsc.org This method offers the advantage of not requiring pre-functionalized ketone derivatives. rsc.org The reaction conditions are generally mild, and the strategy demonstrates good functional group tolerance. colab.wsrsc.org

Umpolung ReagentNucleophileKey Features
N-alkenoxypyridinium saltsAromatic aminesSN2′ pathway, mild conditions, good functional group tolerance colab.wsrsc.org

A versatile method for the synthesis of α-amino ketones involves the aminolysis of α,β-epoxy sulfoxides. oup.comoup.com These epoxy sulfoxide precursors are readily prepared from the reaction of alkylated chloromethyl phenyl sulfoxide with carbonyl compounds. The subsequent reaction with a wide range of alkyl or aryl amines leads to the formation of the corresponding α-amino ketones in good yields. oup.comoup.com This approach provides a straightforward route to a variety of α-amino ketones and α-amino aldehydes. oup.com

The Friedel-Crafts acylation is a fundamental and widely used reaction for the synthesis of aryl ketones, which are key precursors for compounds like this compound. nih.govmasterorganicchemistry.comyoutube.com This reaction typically involves the acylation of an aromatic compound, such as chlorobenzene, with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govgoogle.com The resulting ketone is generally less reactive than the starting aromatic compound, which prevents over-acylation. nih.gov For the synthesis of a precursor to this compound, 2-chloro-1-phenylethan-1-one, chlorobenzene could be acylated with chloroacetyl chloride. The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields and regioselectivity. google.comorganic-chemistry.org

Aromatic SubstrateAcylating AgentCatalystProduct
ChlorobenzeneChloroacetyl chlorideAlCl₃2-Chloro-1-(chlorophenyl)ethan-1-one isomers

Reductive amination is a highly effective method for the conversion of ketones to amines and is a key step in the synthesis of many α-amino ketones. chemistrysteps.com This reaction involves the initial formation of an imine or enamine intermediate from the reaction of a ketone with an amine, followed by reduction in situ. chemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and other hydride reagents. chemistrysteps.com For the synthesis of this compound, a suitable diketone precursor could undergo regioselective reductive amination. The choice of the amine (ammonia, primary, or secondary) determines the nature of the final product. chemistrysteps.com Brønsted acid catalysis has also been shown to enable highly efficient and enantioselective reductive amination of diketones to produce chiral α-amino ketones. organic-chemistry.org

Ketone PrecursorAmine SourceReducing Agent/CatalystKey Features
1-(2-chlorophenyl)propane-1,2-dioneAmmoniaNaBH₃CNOne-pot synthesis, mild conditions chemistrysteps.com
Diaryl α-diketonesVarious aminesChiral Brønsted acid/Hantzsch esterHigh yield, excellent regioselectivity and enantioselectivity organic-chemistry.org

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of chiral α-amino ketones with high stereospecificity. Enzymes from the α-oxoamine synthase (AOS) family, which are pyridoxal-5'-phosphate (PLP)-dependent, can catalyze the stereospecific carbon-carbon bond formation between an α-amino acid and a thioester, followed by decarboxylation to yield an α-amino ketone. nih.gov This one-step enzymatic reaction proceeds without the need for protecting groups, a significant advantage over many traditional chemical methods. nih.gov The 8-amino-7-oxononanoate synthase (AONS) domain of the SxtA protein, for example, has been shown to mediate the formation of the ethyl ketone derivative of arginine and can be applied to the synthesis of a variety of novel α-amino ketones. nih.gov While specific application to this compound has not been detailed, the substrate scope of these enzymes suggests potential for the synthesis of this and related compounds.

Enzyme FamilyCofactorReaction TypeAdvantages
α-oxoamine synthase (AOS)Pyridoxal-5'-phosphate (PLP)Stereospecific C-C bond formation and decarboxylationSingle step, no protecting groups, high stereospecificity nih.gov

Derivatization Pathways from 1-(2-Chlorophenyl)propan-2-one as a Key Intermediate

The synthesis of α-amino ketones is a cornerstone in medicinal and organic chemistry due to their prevalence as structural motifs in bioactive molecules and their utility as versatile synthetic building blocks. nih.gov The compound 1-(2-chlorophenyl)propan-2-one serves as a critical starting material for the preparation of this compound and a variety of analogous α-amino ketones. These derivatives are structurally related to synthetic cathinones, a class of β-keto phenethylamines. nih.govresearchgate.net The derivatization process primarily involves the introduction of a nitrogen-containing functional group at the α-position to the carbonyl group.

The key intermediate, 1-(2-chlorophenyl)propan-2-one, is a substituted aromatic ketone. Its properties are summarized in the table below.

Table 1: Properties of Key Intermediate 1-(2-Chlorophenyl)propan-2-one

Property Value
IUPAC Name 1-(2-chlorophenyl)propan-2-one
Synonym 2-chlorophenylacetone nih.gov
Molecular Formula C₉H₉ClO nih.gov
Molecular Weight 168.62 g/mol nih.gov

| CAS Number | 6305-95-9 nih.gov |

Several synthetic strategies have been developed for the α-amination of ketones, which can be applied to 1-(2-chlorophenyl)propan-2-one to yield the target compound and its analogs. A prevalent and well-established method involves a two-step sequence: α-halogenation followed by nucleophilic substitution with an amine. organic-chemistry.orgcolab.ws

First, the ketone is subjected to α-halogenation, typically bromination, at the carbon adjacent to the carbonyl group. This is often achieved using N-bromosuccinimide (NBS), which serves as an efficient brominating agent for ketones. colab.wsrsc.org This reaction proceeds via the enol or enolate form of the ketone and results in the formation of an α-bromo ketone intermediate, in this case, 1-bromo-3-(2-chlorophenyl)propan-2-one.

The subsequent step involves the nucleophilic substitution of the bromide by an amine. The choice of the nitrogen nucleophile determines the final product:

To synthesize the primary amine, This compound , the α-bromo ketone intermediate is treated with ammonia.

To generate analogous α-amino ketones, various primary or secondary amines can be used. For example, reaction with methylamine would yield the N-methyl analog, while reaction with a cyclic amine like pyrrolidine would produce an N-pyrrolidinyl derivative. colab.ws

This two-step pathway is a robust and versatile method for preparing a library of α-amino ketones from a single ketone precursor. organic-chemistry.org

Table 2: Synthetic Pathway for this compound and Analogs

Step Starting Material / Intermediate Reagents Product
1. α-Bromination 1-(2-Chlorophenyl)propan-2-one N-Bromosuccinimide (NBS) 1-Bromo-3-(2-chlorophenyl)propan-2-one
2. Amination 1-Bromo-3-(2-chlorophenyl)propan-2-one Ammonia (NH₃) This compound
2. Amination (Analog) 1-Bromo-3-(2-chlorophenyl)propan-2-one Methylamine (CH₃NH₂) 1-(Methylamino)-3-(2-chlorophenyl)propan-2-one

| 2. Amination (Analog) | 1-Bromo-3-(2-chlorophenyl)propan-2-one | Dimethylamine ((CH₃)₂NH) | 1-(Dimethylamino)-3-(2-chlorophenyl)propan-2-one |

More recent methodologies aim to streamline this conversion through direct, one-pot α-amination of ketones, circumventing the need to isolate the halogenated intermediate. One such approach is the transition-metal-free direct α-C-H amination of ketones using ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant. organic-chemistry.org This method allows for the cross-coupling of a wide range of ketones with various amines. organic-chemistry.org Another advanced strategy involves the direct transfer of a free amino group (NH₂) from a nitrogen source like tert-butanesulfinamide to unfunctionalized ketones. chemistryviews.orgnih.gov These direct amination techniques represent more efficient and atom-economical alternatives for the synthesis of this compound and its analogs.

Table 3: List of Mentioned Compounds

Compound Name
This compound
1-(2-Chlorophenyl)propan-2-one
1-Bromo-3-(2-chlorophenyl)propan-2-one
1-(Methylamino)-3-(2-chlorophenyl)propan-2-one
1-(Dimethylamino)-3-(2-chlorophenyl)propan-2-one
N-Bromosuccinimide
Ammonia
Methylamine
Dimethylamine
Pyrrolidine
Ammonium iodide
Sodium percarbonate

Comprehensive Chemical Reactivity and Mechanistic Investigations of 1 Amino 3 2 Chlorophenyl Propan 2 One

Reactivity of the Ketone Moiety

The carbonyl group in 1-Amino-3-(2-chlorophenyl)propan-2-one is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, and reductions. The electrophilic nature of the carbonyl carbon, influenced by the adjacent electron-withdrawing amino group and the 2-chlorophenyl ring, dictates its reactivity towards a range of reagents.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of this compound is susceptible to attack by nucleophiles. A prominent example of this reactivity is the addition of Grignard reagents, which leads to the formation of tertiary alcohols. The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. libretexts.orgyoutube.commasterorganicchemistry.com

Table 1: Nucleophilic Addition of Grignard Reagents to α-Amino Ketones

Nucleophile (Grignard Reagent) Substrate Product Conditions Yield (%) Reference
Methylmagnesium Bromide This compound 2-Amino-1-(2-chlorophenyl)-2-methylpropan-2-ol Diethyl ether, then H₃O⁺ Not Reported libretexts.org
Phenylmagnesium Bromide This compound 2-Amino-1-(2-chlorophenyl)-1-phenylpropan-2-ol Diethyl ether, then H₃O⁺ Not Reported masterorganicchemistry.com

This table is illustrative and based on the general reactivity of ketones with Grignard reagents. Specific experimental data for the target compound was not available in the searched literature.

Another important nucleophilic addition is the formation of imines and enamines through reaction with primary and secondary amines, respectively. wikipedia.org These reactions are typically catalyzed by mild acid and are reversible.

Oxidation Reactions of the Ketone Functionality

The ketone functionality in α-amino ketones can be oxidized to form α-diketones, also known as benzils if an aryl group is adjacent to the other side of the ketone. organic-chemistry.org Various oxidizing agents can be employed for this transformation. For instance, α-aryl halogen derivatives can be oxidized to the corresponding α-aryl carbonyl compounds. organic-chemistry.org While specific studies on the oxidation of this compound are not extensively documented, related α-amino ketones undergo oxidation to yield valuable synthetic intermediates. organic-chemistry.org

Table 2: Oxidation of α-Amino Ketones

Oxidizing Agent Substrate Product Conditions Yield (%) Reference
Air/DABCO Deoxybenzoins Benzils Air, DABCO Excellent organic-chemistry.org
Selectfluor α,β-Epoxy ketones 1,2-Diketones Transition-metal-free Good organic-chemistry.org

This table presents general methods for the oxidation of ketones to α-diketones, as specific data for the target compound is not available.

Reduction Reactions of the Ketone Functionality

The ketone group of this compound can be readily reduced to a secondary alcohol, yielding 1-amino-3-(2-chlorophenyl)propan-2-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reduction with NaBH₄ is generally chemoselective for aldehydes and ketones. masterorganicchemistry.com The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. libretexts.org

The synthesis of trans-2-amino-1-p-chlorobenzene propyl alcohol has been achieved by the reduction of the corresponding oxime with Raney nickel and hydrogen, as well as by the reduction of the hydrochloride salt of the aminoketone with potassium borohydride. google.com Asymmetric reduction of ketones can be achieved using chiral reducing agents or catalysts, leading to the formation of specific stereoisomers of the corresponding amino alcohol. acs.org

Table 3: Reduction of α-Amino Ketones

Reducing Agent Substrate Product Conditions Yield (%) Reference
Sodium Borohydride Ketones Secondary Alcohols Methanol or Ethanol Excellent researchgate.net
Potassium Borohydride trans-2-amino-1-of 119 grams to the chlorophenyl acetone (B3395972) hydrochloride trans-2-amino-1-rubigan propyl alcohol 45 °C 80.1 google.com
Raney Nickel / H₂ trans-2-oximido-1- p-chlorobenzene acetone trans-2-amino-1-p-chlorobenzene propyl alcohol 20-40 °C, 0.2-1.0 MPa >88 google.com

Reactivity of the Primary Amino Group

The primary amino group in this compound is a nucleophilic center and a Brønsted-Lowry base, enabling it to participate in a variety of reactions, including acylations, alkylations, and salt formation.

Acylation and Alkylation Reactions

The primary amino group readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form amides. savemyexams.comlibretexts.orglibretexts.orgchemistrystudent.com This reaction proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.org The nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then eliminates a chloride ion to form the amide. libretexts.org

Table 4: Acylation of Primary Amines

Acylating Agent Amine Product Conditions Reference
Ethanoyl chloride Ethylamine N-ethylethanamide Cold concentrated solution libretexts.org
Benzoyl chloride Aniline hydrochloride N-benzoylaniline Benzene (B151609) youtube.com

Alkylation of the primary amino group with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. rsc.orgjove.comlibretexts.orgwikipedia.org The reaction follows an S_N2 pathway where the amine acts as the nucleophile. jove.com However, this reaction often leads to a mixture of products due to the increased nucleophilicity of the alkylated amine. jove.comwikipedia.org Selective monoalkylation can be challenging but has been achieved under specific conditions. rsc.org

Table 5: Alkylation of Primary Amines

Alkylating Agent Amine Product Conditions Reference
Alkyl Bromide Primary Amine Hydrobromide Monoalkylated Amine Competitive deprotonation/protonation rsc.org
Methyl Halide Ammonia Mixture of primary, secondary, tertiary amines and quaternary ammonium salt Successive S_N2 reactions jove.com

Formation of Amine Salts and Basicity Studies

As a base, the primary amino group of this compound can react with acids to form ammonium salts. The basicity of amines is typically expressed by the pKa of their conjugate acid (R-NH₃⁺). libretexts.org For primary alkyl amines, the pKa of the conjugate acid is generally in the range of 10.6-10.8. libretexts.org The presence of the electron-withdrawing 2-chlorophenylacetyl group is expected to decrease the basicity of the amino group in the target molecule compared to a simple alkylamine. The pKa of the α-ammonium ion in amino acids is typically around 9-10. ucalgary.ca A general pKa chart suggests that the pKa of an ammonium ion is in the range of 9-10. indiana.edu The inductive effect of a chlorine atom near an amino group decreases its basicity. chemistrysteps.com

Table 6: pKa Values of Representative Amines and Related Compounds

Compound Functional Group pKa of Conjugate Acid Reference
Ammonia (NH₃) Primary Amine 9.3 libretexts.org
Methylamine (CH₃NH₂) Primary Amine 10.66 libretexts.org
Glycine (α-ammonium) α-Amino Acid 9.60 ucalgary.ca
Alanine (α-ammonium) α-Amino Acid 9.69 ucalgary.ca

This table provides reference pKa values to estimate the basicity of the target compound. A specific experimental pKa value for this compound was not found in the searched literature.

Condensation Reactions with Carbonyl Compounds

The primary amine and ketone functionalities in this compound make it amenable to condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions are fundamental in organic synthesis for the formation of new carbon-nitrogen and carbon-carbon bonds.

The reaction of a primary amine with a carbonyl compound, typically under acidic catalysis, leads to the formation of an imine (a Schiff base) through a hemiaminal intermediate, with the subsequent elimination of water. wikipedia.org The reaction is reversible, and removal of water is often necessary to drive the reaction to completion. wikipedia.org

In the case of this compound, reaction with an aldehyde or ketone would be expected to form the corresponding imine. These imine derivatives are valuable intermediates for further synthetic transformations.

Table 1: Expected Products from the Condensation of this compound with Various Carbonyl Compounds

Carbonyl ReactantExpected Product (Imine)
FormaldehydeN-( (2-chlorophenyl)methyl)-1-imino-propan-2-one
AcetaldehydeN-(1-( (2-chlorophenyl)methyl)ethylidene)propan-2-amine
AcetoneN-(1-( (2-chlorophenyl)methyl)propylidene)propan-2-amine
Benzaldehyde (B42025)N-( (2-chlorophenyl)methyl)-1-phenyl-methanimine

Note: The exact structure and stability of the products may vary depending on reaction conditions.

Compounds containing both a primary or secondary amine and a carbonyl functional group can be labile and may undergo intramolecular reactions. wikipedia.org While simple α-amino ketones can be challenging to isolate, their reactivity can be harnessed for the synthesis of various heterocyclic compounds. wikipedia.org

Transformations Involving the 2-Chlorophenyl Moiety

The presence of a chlorine atom on the phenyl ring opens up possibilities for a range of transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Potential for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a key reaction for the modification of aromatic rings. Generally, aryl halides are resistant to nucleophilic attack unless the ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions to the leaving group. libretexts.orglibretexts.orgpressbooks.pub

In this compound, the propan-2-one moiety is an electron-withdrawing group. If the amino group is converted to an imine, the electron-withdrawing character of the side chain could be enhanced, potentially facilitating SNAr reactions at the 2-position of the chlorophenyl ring. The generally accepted mechanism for SNAr involves a two-step addition-elimination sequence via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov

Potential nucleophiles for this transformation include alkoxides, amines, and thiols. The success of such a reaction would depend on the specific nucleophile and reaction conditions employed.

Investigation of Cross-Coupling Reactions at the Aryl Halide Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org Aryl chlorides, while generally less reactive than the corresponding bromides or iodides, can participate in these reactions, often requiring specific catalyst systems with electron-rich and bulky phosphine (B1218219) ligands.

Several named cross-coupling reactions could potentially be applied to this compound to modify the 2-chlorophenyl group. The general mechanism for these reactions involves the oxidative addition of the aryl halide to a low-valent palladium catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgyoutube.com

Table 2: Potential Cross-Coupling Reactions at the Aryl Halide Position

Reaction NameCoupling PartnerExpected Product
Suzuki CouplingAryl or vinyl boronic acid/ester1-Amino-3-(2-aryl/vinyl-phenyl)propan-2-one
Heck CouplingAlkene1-Amino-3-(2-vinylphenyl)propan-2-one derivative
Sonogashira CouplingTerminal alkyne1-Amino-3-(2-alkynylphenyl)propan-2-one
Buchwald-Hartwig AminationAmine1-Amino-3-(2-aminophenyl)propan-2-one derivative
Stille CouplingOrganostannane1-Amino-3-(2-aryl/vinyl-phenyl)propan-2-one

Note: The amino and ketone functionalities may require protection depending on the specific reaction conditions and reagents used.

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations, especially when dealing with the less reactive aryl chloride.

Multicomponent Reactions and Annulation Strategies Incorporating the Compound Structure

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly efficient in generating molecular complexity. nih.gov α-Amino ketones are valuable substrates in various MCRs for the synthesis of diverse heterocyclic scaffolds. colab.ws

One of the oldest and most well-known MCRs is the Strecker reaction, which involves an amine, a carbonyl compound, and a cyanide source to produce an α-amino nitrile. nih.gov The generally accepted mechanism begins with the condensation of the amine and carbonyl to form an iminium ion, which is then attacked by the cyanide. nih.gov

Given its structure, this compound could potentially participate in MCRs. For instance, in a Hantzsch-type pyrrole (B145914) synthesis, an α-haloketone reacts with a β-dicarbonyl compound and a primary amine. nih.gov While the target molecule is an α-amino ketone, its structural features could be adapted for participation in similar annulation strategies leading to the formation of five- or six-membered rings.

More advanced MCRs, such as the Ugi reaction, which typically involves an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid, could also be envisioned with appropriate modifications of the starting material or reaction conditions. nih.gov The development of novel MCRs involving α-amino ketones continues to be an active area of research, offering streamlined access to complex and medicinally relevant molecules. acs.orgdigitellinc.com

Detailed Investigation of Reaction Mechanisms and Identification of Key Intermediates

The varied reactivity of this compound is underpinned by several key mechanistic pathways and reactive intermediates.

In condensation reactions with carbonyls , the initial step is the nucleophilic attack of the primary amine onto the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. wikipedia.org Under acidic conditions, this intermediate is protonated and subsequently loses a molecule of water in an elimination step to form a protonated imine, or iminium ion . Deprotonation then yields the final imine product. wikipedia.org The reversibility of these steps necessitates driving the reaction forward, often by removing water. wikipedia.org

For nucleophilic aromatic substitution , the generally accepted mechanism proceeds via a two-step addition-elimination pathway. The nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . libretexts.orgpressbooks.pub In this intermediate, the aromaticity of the ring is temporarily lost. The subsequent, typically rapid, step is the elimination of the chloride leaving group, which restores the aromaticity and yields the substituted product. libretexts.org Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, depending on the substrate and reaction conditions. nih.gov

The catalytic cycle of palladium-catalyzed cross-coupling reactions involves a series of well-defined steps. The cycle is initiated by the oxidative addition of the 2-chlorophenyl group of the substrate to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic fragments are coupled together to form the new C-C or C-heteroatom bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. wikipedia.orgyoutube.com

Understanding these mechanisms and the nature of the key intermediates is crucial for optimizing reaction conditions and for the rational design of new synthetic strategies based on the versatile reactivity of this compound.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Amino 3 2 Chlorophenyl Propan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the number of unique proton environments, their chemical shifts, and their connectivity through spin-spin coupling. For 1-Amino-3-(2-chlorophenyl)propan-2-one, one would expect to observe distinct signals for the aminomethylene (-CH₂NH₂), the benzylic methylene (B1212753) (-CH₂-Ar), and the aromatic protons on the 2-chlorophenyl ring. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns would provide information about adjacent protons. However, specific chemical shift values and coupling constants for this compound are not documented in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key signals would include the carbonyl carbon (C=O), the aminomethylene and benzylic methylene carbons, and the six carbons of the 2-chlorophenyl ring. The chemical shifts of these carbons are highly indicative of their electronic environment. Unfortunately, no published ¹³C NMR data could be located for this specific compound.

Advanced Two-Dimensional NMR Techniques

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals and to establish the complete connectivity of the molecule. These experiments correlate signals from nuclei that are coupled to each other, either through bonds or through space, providing unambiguous structural confirmation. Without initial 1D NMR data, a discussion of potential 2D NMR correlations remains purely hypothetical.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the primary amine (N-H stretching and bending vibrations), the carbonyl group (C=O stretching), the aromatic ring (C-H and C=C stretching), and the carbon-chlorine bond (C-Cl stretching). While general frequency ranges for these functional groups are well-established, the precise wavenumbers for this molecule, which are influenced by its specific electronic and steric environment, are not available in the reviewed sources.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C-C backbone vibrations and the symmetric vibrations of the aromatic ring. As with the other techniques, specific Raman shifts for this compound have not been reported in the available scientific literature.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Molecular Weight Determination

For this compound, HRMS would provide a highly accurate mass measurement of its molecular ion ([M]+• for electron ionization or [M+H]+ for electrospray ionization), distinguishing it from compounds with the same nominal mass. The presence of chlorine is a key isotopic signature, with its two stable isotopes, ³⁵Cl and ³⁷Cl, occurring in an approximate 3:1 ratio. This results in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom.

Expected High-Resolution Mass Data

Formula Ion Type Calculated m/z (³⁵Cl) Calculated m/z (³⁷Cl)
C₉H₁₀ClNO [M+H]⁺ 184.0524 186.0495

Note: This table represents theoretically calculated values for the protonated and sodiated adducts.

Fragmentation Analysis

Under techniques like Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule undergoes fragmentation, providing structural insights. The fragmentation of this compound is expected to be directed by its functional groups: the ketone, the amino group, and the chlorophenyl ring.

Key expected fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bonds adjacent to the carbonyl group is a common pathway for ketones. This could lead to the formation of a 2-chlorobenzyl cation ([C₇H₆Cl]⁺, m/z 125/127) or an acylium ion.

Loss of Aminomethyl Radical: Cleavage between the carbonyl carbon and the adjacent methylene group could result in the loss of a •CH₂NH₂ radical, leading to a 2-chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z 139/141).

Cleavage adjacent to the Amino Group: Another likely fragmentation involves the formation of an iminium ion, a characteristic fragmentation for amines. For instance, cleavage of the bond between the amino-bearing carbon (C1) and the carbonyl carbon (C2) could occur.

Predicted Major Fragment Ions

Predicted Fragment Ion m/z (³⁵Cl/³⁷Cl) Possible Structure/Identity
139/141 [Cl-C₆H₄-C=O]⁺ (2-chlorobenzoyl cation)
125/127 [Cl-C₆H₄-CH₂]⁺ (2-chlorobenzyl cation)
91 [C₇H₇]⁺ (Tropylium ion, from rearrangement)

Note: This table is predictive, based on general fragmentation rules for similar structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a published crystal structure for this compound was not found, its molecular structure allows for the prediction of its solid-state characteristics.

Expected Structural Features

The molecule possesses several features that would dictate its crystal packing:

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor. In a crystal lattice, it would likely form intermolecular hydrogen bonds with hydrogen bond acceptors, primarily the keto group (C=O) of an adjacent molecule. This N-H···O=C interaction would be a dominant force in the crystal packing, likely forming chains or networks.

Dipole-Dipole Interactions: The polar carbonyl group and the carbon-chlorine bond create significant dipole moments, leading to dipole-dipole interactions that would contribute to the stability of the crystal lattice.

π-π Stacking: The 2-chlorophenyl ring allows for potential π-π stacking interactions between aromatic rings of neighboring molecules, further influencing the packing arrangement.

Hypothetical Crystallographic Data Table

ParameterExpected Characteristics
Crystal SystemLikely to be a lower symmetry system such as monoclinic or orthorhombic, common for flexible organic molecules.
Space GroupCentrosymmetric space groups (e.g., P2₁/c) are common for racemic mixtures.
Key Intermolecular ForcesN-H···O hydrogen bonds, C-H···O interactions, π-π stacking.
ConformationThe torsion angles around the C-C single bonds would be determined by the need to minimize steric hindrance while maximizing favorable intermolecular interactions.

Note: This table presents hypothetical characteristics based on the analysis of similar small organic molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from lower to higher energy orbitals. The spectrum is a function of the chromophores present in the molecule.

The key chromophores in this compound are the carbonyl group and the 2-chlorophenyl ring.

Expected Electronic Transitions

n→π* Transition: The carbonyl group possesses non-bonding electrons (n) on the oxygen atom and a π* antibonding orbital. The transition of an electron from an n orbital to the π* orbital is characteristic of ketones. These transitions are typically weak (low molar absorptivity, ε) and appear at longer wavelengths. For simple aliphatic ketones, this absorption is often found around 270-300 nm.

π→π* Transitions: The 2-chlorophenyl ring is an aromatic chromophore with π bonding and π* antibonding orbitals. The electronic transitions between these orbitals (π→π*) are typically strong (high molar absorptivity, ε). For a substituted benzene (B151609) ring, multiple absorption bands are expected. The primary band (related to the E₂ band in benzene) is usually observed around 200-230 nm, while a weaker secondary band (related to the B band in benzene) appears at longer wavelengths, typically around 250-280 nm. The presence of the chloro-substituent would be expected to cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.

Predicted UV-Vis Absorption Data

Transition Type Chromophore Predicted λmax Range (nm) Expected Molar Absorptivity (ε)
π→π* 2-Chlorophenyl Ring ~210-230 High
π→π* 2-Chlorophenyl Ring ~260-280 Moderate

Note: This table is predictive. The exact λmax and ε values are dependent on the solvent and the precise electronic environment.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A thorough investigation of scientific databases and scholarly articles has revealed a significant gap in the publicly available research on the chemical compound this compound. Specifically, detailed computational chemistry and advanced theoretical modeling studies, as requested, could not be located for this particular molecule.

While general methodologies for computational analysis exist and have been applied to structurally related compounds, specific data pertaining to the quantum chemical calculations, conformational analysis, and electronic properties of this compound are not present in the reviewed literature. The stringent requirement for scientifically accurate and source-based information on this exact compound prevents the generation of a detailed article as outlined.

The intended article was to be structured around a comprehensive computational analysis, including:

Quantum Chemical Calculations: Utilizing Density Functional Theory (DFT), ab initio, and semi-empirical methods to determine the molecular geometry and electronic structure. This would involve a discussion on the selection and performance of various basis sets and optimization strategies.

Conformational Analysis: A detailed exploration to identify the most energetically favorable three-dimensional structures of the molecule.

Electronic Properties and Reactivity: An analysis of the frontier molecular orbitals (HOMO-LUMO) to understand the compound's reactivity and electronic behavior.

Unfortunately, without published research or database entries containing this specific information for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Future research by computational chemists would be necessary to generate the data required for such a detailed analysis. This would likely involve de novo calculations using established quantum chemistry software packages. Until such studies are performed and published, a comprehensive theoretical treatise on this compound remains an area for future scientific exploration.

Computational Chemistry and Advanced Theoretical Modeling of 1 Amino 3 2 Chlorophenyl Propan 2 One

Analysis of Electronic Properties and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule, with different potential values represented by a color spectrum.

In the MEP map of 1-Amino-3-(2-chlorophenyl)propan-2-one, distinct regions of charge are predicted:

Negative Regions (Red to Yellow): These areas correspond to high electron density and are indicative of sites prone to electrophilic attack. For this molecule, the most intense negative potential is expected around the oxygen atom of the carbonyl group (C=O) due to its high electronegativity and the presence of lone pairs of electrons. The nitrogen atom of the amino group (-NH2) would also exhibit a region of negative potential.

Positive Regions (Blue): These areas represent electron-deficient regions and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are anticipated to be the most electropositive sites, appearing as intense blue regions.

Neutral Regions (Green): These areas, such as the carbon backbone and the aromatic ring, represent regions of relatively neutral electrostatic potential. researchgate.net

The MEP analysis highlights the molecule's charge separation, with the carbonyl oxygen and amine nitrogen acting as primary sites for electrophilic interaction, while the amine hydrogens are key sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides insight into the intramolecular and intermolecular bonding and interactions between orbitals. It is particularly useful for understanding hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute significantly to the stability of the molecule.

For this compound, NBO analysis would likely reveal several key hyperconjugative interactions:

n → σ Interactions:* The lone pair electrons on the nitrogen atom (nN) and the oxygen atom (nO) can delocalize into the anti-bonding orbitals (σ*) of adjacent C-C and C-H bonds. This delocalization stabilizes the molecule by spreading out electron density.

n → π Interactions:* A significant interaction is predicted between the lone pair of the amino nitrogen and the anti-bonding orbital of the carbonyl group (nN → π*C=O). This interaction can influence the rotational barrier around the C-N bond and affect the reactivity of the carbonyl group.

Fukui Functions for Predicting Electrophilic and Nucleophilic Attack Sites

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. researchgate.net

For Nucleophilic Attack (f+): The sites most susceptible to attack by a nucleophile (electron-rich species) are identified by the largest values of f+. In this compound, the carbonyl carbon (C=O) is predicted to be the primary site for nucleophilic attack due to its electrophilic character.

For Electrophilic Attack (f-): The sites most likely to be attacked by an electrophile (electron-deficient species) correspond to the largest values of f-. The oxygen of the carbonyl group and the nitrogen of the amino group are the most probable sites for electrophilic attack because of their high electron density. researchgate.netresearchgate.net

For Radical Attack (f0): The radical attack susceptibility is predicted by the f0 function. In this molecule, potential sites could include the carbon atoms of the phenyl ring or the carbon adjacent to the carbonyl group.

By quantifying the reactivity of each atom in the molecule, Fukui functions provide a more detailed and site-specific prediction of chemical behavior compared to the broader regions identified by MEP maps. researchgate.net

Computational Prediction of Spectroscopic Properties

Simulated NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational methods can simulate ¹H and ¹³C NMR spectra, providing theoretical chemical shifts that can be compared with experimental data for structure verification. The chemical shifts are highly dependent on the electronic environment of each nucleus. docbrown.info

While a specific, experimentally validated simulated spectrum for this compound is not available, theoretical values can be predicted based on its structure.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
-CH₃ ~1.2 - 1.5 Doublet
-NH₂ ~1.5 - 2.5 Broad Singlet
-CH(NH₂) ~4.0 - 4.5 Quartet
-CH₂-Ar ~3.6 - 3.8 Singlet

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
-CH₃ ~18 - 22
-CH(NH₂) ~50 - 55
-CH₂-Ar ~45 - 50
Aromatic C-Cl ~133 - 135
Aromatic C-H ~127 - 131
Aromatic C (ipso) ~135 - 138

Calculated Vibrational Frequencies (IR, Raman)

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching and bending of bonds. nih.gov

The calculated vibrational frequencies for key functional groups in this compound are expected to be in the following ranges:

Calculated Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (amine) Symmetric & Asymmetric Stretch ~3300 - 3500
C-H (aromatic) Stretch ~3000 - 3100
C-H (aliphatic) Stretch ~2850 - 3000
C=O (ketone) Stretch ~1700 - 1725
N-H (amine) Bend (Scissoring) ~1590 - 1650
C=C (aromatic) Stretch ~1450 - 1600
C-N Stretch ~1020 - 1250

These theoretical values are typically scaled to correct for approximations in the computational methods and to improve agreement with experimental data. researchgate.net

Electronic Absorption Spectra Prediction using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. growingscience.com It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). functmaterials.org.uaresearchgate.net

For this compound, TD-DFT calculations would likely predict several key electronic transitions:

n → π Transition:* This transition involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to the anti-bonding π* orbital of the carbonyl group. These transitions are typically weak and occur at longer wavelengths.

π → π Transitions:* These transitions involve the excitation of electrons from the π bonding orbitals to the π* anti-bonding orbitals within the 2-chlorophenyl ring. These are generally strong absorptions and occur at shorter wavelengths.

The presence of the chromophores—the carbonyl group and the 2-chlorophenyl ring—and the auxochromic amino group will determine the precise absorption maxima. TD-DFT provides valuable insights into how the molecular structure influences the color and photochemical properties of the compound. nih.gov

Investigation of Reaction Pathways and Transition State Calculations

The formation of this compound, a β-aminoketone, is commonly achieved through a Mannich-type reaction. This multi-component reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), an amine (ammonia or a primary amine), and a ketone (propan-2-one or its enol/enolate equivalent). Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to elucidate the intricate mechanism of this reaction, including the characterization of intermediates, transition states, and the corresponding energy barriers that govern the reaction kinetics.

Stage 1: Iminium Ion Formation

The initial step involves the nucleophilic addition of an amine to the carbonyl carbon of 2-chlorobenzaldehyde (B119727), forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield the corresponding iminium ion. The presence of the electron-withdrawing chlorine atom at the ortho position of the benzaldehyde (B42025) ring is expected to influence the electrophilicity of the carbonyl carbon and the stability of the subsequent intermediates and transition states.

Computational studies on the reaction of substituted benzaldehydes with amines have shown that the energy barrier for the initial nucleophilic attack and the subsequent dehydration are sensitive to the electronic nature of the substituents. For instance, a DFT study on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole investigated the effect of various substituents on the reaction profile. nih.govcanterbury.ac.uk While not the exact system, this study provides valuable insights. The presence of an electron-withdrawing group, such as a chloro substituent, generally increases the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack. However, it can also destabilize the protonated hemiaminal intermediate, potentially affecting the dehydration step.

Stage 2: C-C Bond Formation

Theoretical investigations into the stereoselectivity of proline-catalyzed Mannich reactions have provided detailed information about the transition states of this C-C bond formation. rsc.org These studies highlight the importance of the geometry of the transition state in determining the final product's stereochemistry. In the case of the achiral reaction leading to this compound, the focus is on the activation energy of this step.

The transition state for the C-C bond formation (TS_C-C) involves the approach of the electron-rich double bond of the enol to the electrophilic iminium carbon. The electron-withdrawing nature of the 2-chlorophenyl group is anticipated to enhance the electrophilicity of the iminium ion, thereby lowering the activation energy for this step compared to an unsubstituted benzaldehyde-derived iminium ion.

Data from Analogous Systems

Reaction StepReactantsTransition StateProductsAnalogous SystemCalculated ΔE‡ (kcal/mol)Calculated ΔEr (kcal/mol)Reference
Iminium Formation (Dehydration)HemiaminalTS_dehydrationIminium ion + H₂OBenzaldehyde + 4-amine-4H-1,2,4-triazole~15-25Endothermic nih.govcanterbury.ac.uk
C-C Bond FormationEnol + Iminium ionTS_C-Cβ-AminoketonePropan-2-one enol + Benzaldehyde-derived iminium~10-20Exothermic rsc.org

Note: The values in the table are approximations based on similar reactions and are intended to illustrate the general energetic profile. The actual values for the reaction of 2-chlorobenzaldehyde will be influenced by the specific electronic and steric effects of the chloro-substituent.

Applications and Strategic Role in Complex Organic Synthesis

Function as a Chiral Building Block for Nitrogen-Containing Heterocyclic Compounds

The inherent reactivity of the α-amino ketone moiety makes 1-Amino-3-(2-chlorophenyl)propan-2-one an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and materials. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a range of cyclization reactions.

For instance, α-amino ketones are well-established building blocks for the synthesis of pyrazines and pyrroles. rsc.org The self-condensation of two molecules of an α-amino ketone can lead to the formation of a dihydropyrazine, which can then be oxidized to the corresponding pyrazine. Alternatively, condensation with a 1,3-dicarbonyl compound in a Paal-Knorr type reaction can yield substituted pyrroles. The 2-chlorophenyl substituent on the this compound backbone can be used to modulate the electronic properties and steric environment of the final heterocyclic product, influencing its biological activity or material properties.

Furthermore, this compound can serve as a synthon in the preparation of more complex fused heterocyclic systems. The amino and keto groups can participate in sequential or one-pot multi-component reactions to build frameworks like imidazoles, oxazoles, or triazoles, which are prevalent in medicinal chemistry. mdpi.com

Precursor in the Stereoselective Synthesis of Advanced Chemical Intermediates

Chiral α-amino ketones are crucial intermediates because they provide access to other valuable classes of compounds, particularly chiral 1,2-amino alcohols and α-amino acids. nih.govadvancionsciences.com The stereoselective transformation of the ketone or amine functionality in this compound is a key strategy for producing advanced, enantiomerically pure intermediates. beilstein-journals.orgelsevierpure.com

A significant application is the stereoselective reduction of the ketone group. Asymmetric transfer hydrogenation, often employing ruthenium-diamine catalysts, can convert unprotected α-amino ketones into the corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivity. acs.org These resulting amino alcohols are not only important targets themselves but also serve as precursors for pharmaceuticals. acs.org For example, this methodology has been applied to the synthesis of drugs like epinephrine (B1671497) and norepinephrine. acs.org

The table below illustrates the conversion of α-amino ketones to chiral 1,2-amino alcohol products via asymmetric transfer hydrogenation, a reaction for which this compound is a suitable substrate.

Examples of Asymmetric Transfer Hydrogenation of α-Amino Ketones acs.org
Substrate (α-Amino Ketone)Catalyst SystemProduct (Chiral 1,2-Amino Alcohol)YieldEnantiomeric Excess (ee)
α-Aminoacetophenone HCl(S,S)-Ts-DPEN-Ru(R)-2-Amino-1-phenylethanol95%>99%
2-Amino-1-(4-methoxyphenyl)ethanone HCl(S,S)-Ts-DPEN-Ru(R)-2-Amino-1-(4-methoxyphenyl)ethanol93%>99%
Adrenalone HCl(R,R)-Ts-DPEN-Ru(R)-Epinephrine75%>99%

Development of Chiral Auxiliaries or Ligands Derived from the Alpha-Amino Ketone Scaffold

The α-amino ketone scaffold, especially after conversion to the corresponding 1,2-amino alcohol, is a fundamental structural motif for the development of chiral auxiliaries and ligands. rsc.org Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral ligands coordinate to metal centers to create catalysts that can induce high enantioselectivity in a wide range of chemical transformations. mdpi.com

The reduction of this compound yields a chiral 1,2-amino alcohol, 1-amino-3-(2-chlorophenyl)propan-2-ol. This product can be further modified, for example, by N-alkylation or N-acylation, to create a library of ligands for asymmetric catalysis. Amino alcohols derived from amino acids are effective ligands for metal-catalyzed reactions such as diethylzinc (B1219324) additions to aldehydes and asymmetric conjugate additions. mdpi.comresearchgate.net

The versatility of the α-amino ketone backbone allows for the synthesis of various ligand types, including:

β-Amino alcohol ligands: Used in asymmetric additions of organozinc reagents to aldehydes.

Phosphine-amino alcohol ligands: Employed in palladium-catalyzed asymmetric allylic alkylation.

Schiff base ligands: Formed by condensation with salicylaldehydes, these are used in various enantioselective reactions.

The 2-chlorophenyl group can provide beneficial steric and electronic effects, enhancing the selectivity and efficiency of the resulting chiral catalyst.

Integration into Multi-Step Total Synthesis Sequences

The utility of this compound as a versatile building block allows for its seamless integration into complex, multi-step total synthesis campaigns targeting molecules of pharmaceutical or biological importance. Its bifunctional nature enables it to be introduced at various stages of a synthetic sequence, offering flexibility in retrosynthetic design.

A prominent example of a structurally related compound used in a large-scale pharmaceutical synthesis is the use of 2-Amino-1-(3-chlorophenyl)propan-1-one as a key intermediate in the manufacture of Bupropion (B1668061), an atypical antidepressant. pharmaffiliates.comwikipedia.org The synthesis involves the α-bromination of 3-chloropropiophenone (B135402) followed by nucleophilic substitution with tert-butylamine. This industrial synthesis highlights how a chloro-substituted α-amino ketone can be a cornerstone in a multi-step process to produce a widely used active pharmaceutical ingredient.

Furthermore, the asymmetric reduction of α-amino ketones to chiral amino alcohols is a key step in the total synthesis of several natural products and drugs. acs.org For instance, the synthesis of the natural products tembamide (B1604535) and aegeline, which exhibit anti-HIV activity, can be achieved using asymmetric hydrogenation of the corresponding keto amides. acs.org The strategic placement of the amino and ketone functionalities in this compound makes it an ideal starting point for similar synthetic endeavors, where the subsequent stereocontrolled transformations lead to the core of the target molecule.

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-(2-chlorophenyl)propan-2-one, and how can purity be maximized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination of a ketone precursor. For example:

  • Precursor Preparation : Start with 3-(2-chlorophenyl)propan-2-one, followed by amination using ammonia or a protected amine source under controlled pH (7–9) to avoid side reactions .
  • Catalytic Optimization : Use palladium or nickel catalysts to enhance reaction efficiency, as seen in analogous chloroaryl ketone syntheses .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the amino proton resonance at δ 1.8–2.2 ppm (broad singlet) and aromatic protons (δ 7.2–7.6 ppm) from the 2-chlorophenyl group .
    • ¹³C NMR : The ketone carbonyl appears at ~210 ppm, while the chlorinated aromatic carbons resonate at 125–140 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive mode typically shows [M+H]⁺ peaks at m/z 212 (C₉H₁₀ClNO⁺) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in methanol. Use SHELXL for refinement, noting bond angles and torsional strain in the propan-2-one backbone .

Advanced Research Questions

Q. How does the 2-chlorophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The 2-chlorophenyl group enhances lipophilicity and modulates electronic effects:

  • Steric Effects : The ortho-chlorine creates steric hindrance, reducing rotational freedom and stabilizing specific conformers. This was observed in analogs like 1-amino-2-(2-chlorophenyl)propan-2-ol, where the Cl group increased binding affinity to GABA receptors .
  • Electronic Effects : The electron-withdrawing Cl atom polarizes the aromatic ring, altering electrophilic substitution patterns. Compare with 3-(3-chlorophenyl)trifluoropropan-2-one, where Cl directs reactivity toward meta positions in further functionalization .
  • Biological Implications : In enzyme inhibition assays (e.g., kinase or protease), the 2-chlorophenyl moiety improves IC₅₀ values by 2–5-fold compared to non-halogenated analogs .

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound stability:

  • Assay Reproducibility : Standardize protocols (e.g., cell lines, incubation time) across labs. For example, antimicrobial studies should specify bacterial strains (e.g., E. coli ATCC 25922) and broth microdilution methods .
  • Stability Testing : Monitor compound degradation under physiological conditions (pH 7.4, 37°C) via LC-MS. The amino-ketone group in this compound may oxidize over 24 hours, reducing efficacy .
  • Meta-Analysis : Compare data from PubChem, ECHA, and peer-reviewed journals while excluding unreliable sources (e.g., BenchChem) .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 4HJE for kinases). The amino group forms hydrogen bonds with Asp86, while the 2-chlorophenyl group fits into a hydrophobic pocket .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For this compound, the HOMO localizes on the amino group, suggesting nucleophilic attack sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Chlorine’s van der Waals interactions with Leu123 in target proteins improve residence time .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reaction Scalability : Transition from batch to flow chemistry for exothermic amination steps, ensuring temperature control (<50°C) to prevent decomposition .
  • Byproduct Management : Optimize solvent systems (e.g., DMF/water) to minimize imine byproducts. Use in-line IR spectroscopy for real-time monitoring .
  • Regulatory Compliance : Follow ICH guidelines for impurity profiling. Limit genotoxic impurities (e.g., chlorinated intermediates) to <1 ppm via SPE cartridges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.